molecular formula C7H9N3O4S B1599165 4-Methyl-3-nitrobenzenesulfonohydrazide CAS No. 53516-94-2

4-Methyl-3-nitrobenzenesulfonohydrazide

Cat. No.: B1599165
CAS No.: 53516-94-2
M. Wt: 231.23 g/mol
InChI Key: GNPGZKATRFZRMU-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzenesulfonohydrazide is an organic compound with the molecular formula C7H9N3O4S. It is characterized by the presence of a methyl group, a nitro group, and a sulfonohydrazide group attached to a benzene ring. This compound is typically a red to brown crystalline solid and is used in various chemical applications .

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-3-nitrobenzenesulfonohydrazide are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Result of Action

Some studies suggest potential antimicrobial activity .

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-nitrobenzenesulfonohydrazide can be synthesized through the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

4-Methyl-3-nitrobenzenesulfonyl chloride+Hydrazine hydrateThis compound+HCl\text{4-Methyl-3-nitrobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Methyl-3-nitrobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

4-Methyl-3-nitrobenzenesulfonohydrazide is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzenesulfonamide
  • 4-Methyl-3-nitrobenzenesulfonic acid
  • 4-Methyl-3-nitrobenzenesulfonyl chloride

Uniqueness

4-Methyl-3-nitrobenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct reactivity compared to other similar compounds. This group allows for specific interactions with biological molecules and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-5-2-3-6(15(13,14)9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPGZKATRFZRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397690
Record name 4-methyl-3-nitrobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53516-94-2
Record name 4-methyl-3-nitrobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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